molecular formula C13H20ClN3O2S2 B3007375 2-Chloro-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyridine-3-sulfonamide CAS No. 2249472-98-6

2-Chloro-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyridine-3-sulfonamide

Cat. No. B3007375
CAS RN: 2249472-98-6
M. Wt: 349.89
InChI Key: NLIMENDONCFCNF-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyridine-3-sulfonamide, also known as CMP3S, is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound belongs to the class of sulfonamides and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyridine-3-sulfonamide involves its ability to selectively inhibit the PKC alpha and beta isoforms. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters. Upon activation, PKC phosphorylates various target proteins, leading to cellular responses. This compound binds to the regulatory domain of PKC alpha and beta isoforms, preventing their activation and subsequent phosphorylation of target proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its ability to inhibit PKC alpha and beta isoforms, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyridine-3-sulfonamide in lab experiments is its selectivity towards PKC alpha and beta isoforms. This selectivity allows researchers to study the specific role of these isoforms in cellular processes. However, one of the limitations of using this compound is its potential off-target effects. Although this compound has been shown to be selective towards PKC alpha and beta isoforms, it may also interact with other proteins, leading to off-target effects.

Future Directions

There are several future directions for research on 2-Chloro-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyridine-3-sulfonamide. One potential direction is to further investigate its potential therapeutic applications in cancer treatment. Another direction is to study its effects on other cellular processes, such as cell differentiation and metabolism. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective inhibition of PKC alpha and beta isoforms makes it a valuable tool for studying the specific role of these isoforms in cellular processes. Although there are potential limitations to using this compound in lab experiments, its unique properties make it a promising compound for future research.

Synthesis Methods

The synthesis of 2-Chloro-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyridine-3-sulfonamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis include 2-chloro-3-pyridinesulfonamide and 2-methyl-2-thiomorpholine. These two compounds are reacted with propylene oxide to form the intermediate product, which is then reacted with thionyl chloride to yield this compound. The overall yield of the synthesis is approximately 80%.

Scientific Research Applications

2-Chloro-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyridine-3-sulfonamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is its use as a selective inhibitor of the protein kinase C (PKC) alpha and beta isoforms. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound has been shown to have potential therapeutic applications in cancer treatment.

properties

IUPAC Name

2-chloro-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O2S2/c1-13(2,17-6-8-20-9-7-17)10-16-21(18,19)11-4-3-5-15-12(11)14/h3-5,16H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIMENDONCFCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=C(N=CC=C1)Cl)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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